molecular formula C8H9F2NO B13297077 (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol

(1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol

Cat. No.: B13297077
M. Wt: 173.16 g/mol
InChI Key: VRMHGFAPUWXIIT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an ethan-1-ol backbone. Its unique structure imparts specific chemical and physical properties that make it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,4-difluoroacetophenone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the desired enantiomeric excess and chemical purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions typically involve the use of halogenating agents like Br2 (Bromine) or nitrating mixtures like HNO3/H2SO4 (Nitric acid/Sulfuric acid).

Major Products

    Oxidation: Formation of 2,4-difluoroacetophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the difluorophenyl group can engage in hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Fluorophenyl)ethanol: A similar compound with a single fluorine atom on the aromatic ring.

    2,4-Difluoroacetophenone: The ketone precursor used in the synthesis of (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol.

    1-(2,4-Difluorophenyl)ethan-1-amine: A related amine compound with similar structural features.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino and hydroxyl group, which provide versatile functionalization options. Its difluorophenyl group enhances its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(1R)-2-amino-1-(2,4-difluorophenyl)ethanol

InChI

InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

VRMHGFAPUWXIIT-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CN)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)O

Origin of Product

United States

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